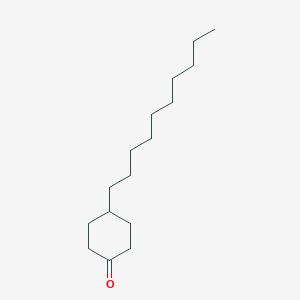

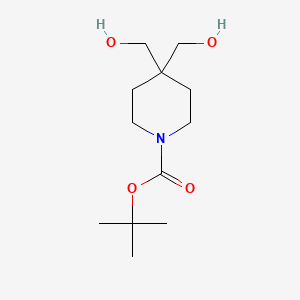

4-Decylcyclohexanone

説明

科学的研究の応用

Organic Synthesis and Catalysis

Cyclohexanone derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. For instance, the selective hydrogenation of phenol derivatives to cyclohexanones using Pd nanoparticles supported on carbon nitride showcases the potential of these compounds in industrial applications, such as the production of polyamides (Wang et al., 2011). Furthermore, cyclohexanone derivatives are pivotal in the synthesis of cis-4-Propylcyclohexanol, a critical intermediate for liquid crystal displays, highlighting the integration of cyclohexanone derivatives in advanced manufacturing processes (Wu et al., 2022).

Materials Science

In the realm of materials science, cyclohexanone derivatives have been explored for their gelation properties and photopolymerization potential. Novel macrocyclic diacetylene compounds derived from L-glutamic acid and trans-1,4-cyclohexanediol exhibit gelation abilities and photopolymerizability, suggesting their utility in creating structured materials with potential applications in electronics and photonics (Nagasawa et al., 2011).

Catalysis

Cyclohexanone derivatives also play a crucial role in catalysis. The development of cobalt-based catalysts for the hydrodeoxygenation of lignin-derived phenols to cyclohexanols exemplifies the contribution of cyclohexanone derivatives to sustainable chemistry, offering pathways for the valorization of lignin and the production of renewable chemicals (Liu et al., 2017).

Environmental and Corrosion Studies

Investigations into the corrosion inhibition properties of cyclohexanone derivatives, such as 2-cyclohexenylcyclohexanone for carbon steel in acidic solutions, underscore the environmental applications of these compounds, offering insights into protective strategies against material degradation (Ostapenko et al., 2014).

特性

IUPAC Name |

4-decylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h15H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIQWIMFIXEXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Decylcyclohexanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

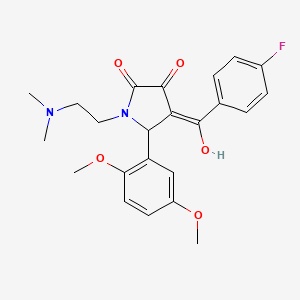

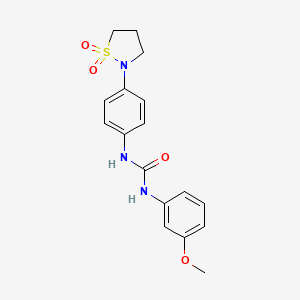

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)

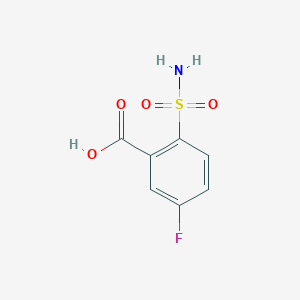

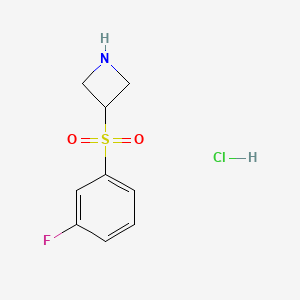

![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)

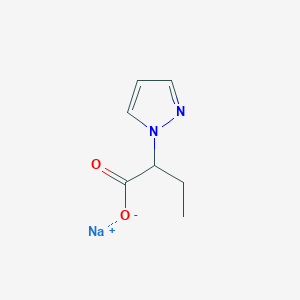

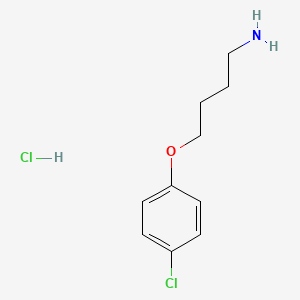

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)